4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid
Description
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a heterocyclic aromatic ring substituted with ethyl (C₂H₅), methyl (CH₃), phenyl (C₆H₅), and carboxylic acid (COOH) groups at positions 4, 6, 2, and 5, respectively. Pyrimidine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural diversity and bioactivity. The carboxylic acid group at position 5 enhances reactivity, enabling salt formation, esterification, or amidation for drug discovery workflows .
Properties
CAS No. |
832090-51-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-3-11-12(14(17)18)9(2)15-13(16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
QWASYASUZHZZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1C(=O)O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
Reactants : Benzaldehyde (9.41 mmol), ethyl acetoacetate (10.35 mmol), urea (10.35 mmol), catalytic HCl.
Conditions : Reflux in ethanol (4 mL) for 6 hours.
Yield : ~70–80% after recrystallization from ethanol.
Mechanism : Acid-catalyzed cyclocondensation forms the dihydropyrimidinone core via a Knoevenagel-aza-Michael cascade.
Oxidation to Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2-Dihydropyrimidine-5-Carboxylate
Oxidizing Agent : Ceric ammonium nitrate (CAN, 19.21 mmol).
Conditions : Stirred in acetone/water with NaHCO₃ at 0°C to room temperature for 12 hours.
Yield : 65–75%.
Key Data :
Chlorination with Phosphorus Oxychloride
Reagent : POCl₃ (38.71 mmol).
Conditions : Heated at 120°C for 2 hours.
Product : Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate.
Yield : 85–90% after column chromatography.
¹³C NMR (DMSO-d₆) : δ 13.8 (CH₂CH₃), 22.6 (CH₃), 62.6 (OCH₂).
Amination and Hydrolysis
Step 1: Amination with Substituted Anilines
- Reactants : Substituted aniline (4.33 mmol), 1,4-dioxane, HCl.
- Conditions : Reflux at 100°C for 12 hours.
- Intermediate : Ethyl 2-N-(aryl)-4-methyl-6-phenylpyrimidine-5-carboxylate.
- Yield : 45–82% depending on substituents.
Step 2: Saponification to Carboxylic Acid
- Base : NaOH (18.05 mmol) in methanol/water.
- Conditions : Reflux at 100°C for 12 hours.
- Yield : >90% after acidification.
- LCMS : m/z 342.32 [M+H]⁺ for 2-[(2,4-difluorophenyl)amino] variant.
Alternative Pathways via Pyrimidine Ring Functionalization
Direct C-H Ethylation and Carboxylation
A patent (US7161024B2) describes alkylation of preformed pyrimidine cores:
Microwave-Assisted Synthesis
Green chemistry approaches reduce reaction times significantly:
- Reactants : 4-Hydroxybenzaldehyde, ethyl acetoacetate, urea.
- Catalyst : HCl (microwave irradiation, 300 W).
- Conditions : 80°C for 3–5 minutes.
- Yield : 96% for intermediate; hydrolysis to acid achieves 92%.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Total Steps | Overall Yield | Reaction Time |
|---|---|---|---|
| Biginelli-based | 4 | 40–50% | 32 hours |
| Direct functionalization | 3 | 55–60% | 18 hours |
| Microwave | 2 | 88% | 30 minutes |
Key Observations :
Spectral Characterization Data
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid :
- Molecular Formula : C₁₄H₁₄N₂O₂.
- Molecular Weight : 242.27 g/mol.
- ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 2.56 (q, 2H, CH₂CH₃), 7.45–7.65 (m, 5H, Ph).
- ¹³C NMR : δ 22.8 (CH₃), 29.1 (CH₂CH₃), 167.3 (COOH).
Mechanistic Insights and Optimization Strategies
Chlorination Dynamics
POCl₃ mediates electrophilic substitution at the 2-position of the pyrimidine ring, facilitated by the electron-withdrawing ester group. Excess POCl₃ (10 equiv) ensures complete conversion.
Hydrolysis Kinetics
Saponification proceeds via nucleophilic acyl substitution. Aqueous NaOH achieves rapid de-esterification, while methanol co-solvent enhances solubility.
Solvent and Catalyst Impact
- Biginelli Step : Ethanol > DMSO due to lower toxicity and easier workup.
- Amination : 1,4-Dioxane/HCl system prevents side reactions, improving regioselectivity.
Industrial and Environmental Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Selected Pyrimidine Derivatives
Key Observations :
- Position 5 : The carboxylic acid group distinguishes the target compound from ester derivatives (e.g., ), which are more lipophilic but less reactive in biological systems.
- Position 2: Replacement of phenyl with sulfanyl (), hydroxy (), or substituted amino () alters hydrogen-bonding capacity and redox properties.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to ester analogs (e.g., ), which require organic solvents like ethanol or DMSO .
- Acid-Base Behavior : The pKa of the carboxylic acid (~3.5) enables ionization at physiological pH, facilitating interactions with basic residues in enzymes or receptors.
Biological Activity
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is a compound of interest within the pyrimidine family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is C13H15N2O2, with a molecular weight of approximately 242.273 g/mol. The structure features an ethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring, along with a carboxylic acid functional group that enhances its reactivity and biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C13H15N2O2 |
| Molecular Weight | 242.273 g/mol |
| Functional Groups | Carboxylic acid, methyl, ethyl, and phenyl groups |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
In Vitro Studies
A study evaluated the inhibitory effects of various pyrimidine derivatives on COX enzymes using IC50 values as a measure of potency. For instance:
| Compound | IC50 (μmol) | COX Enzyme |
|---|---|---|
| 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Preliminary results suggest that this compound may exhibit comparable or superior anti-inflammatory activity relative to established drugs like celecoxib .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored. In vitro assays demonstrated that several pyrimidines can inhibit cancer cell proliferation effectively.
Case Study: MCF-7 and MDA-MB-231 Cells
In a recent study assessing the growth inhibition of breast cancer cell lines:
| Compound | IC50 (μmol) | Cell Line |
|---|---|---|
| 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid | TBD | MCF-7 |
| 5-Fluorouracil | 17.02 | MCF-7 |
These findings indicate that the compound may possess selective cytotoxicity against cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .
The exact mechanism by which 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that its structural features facilitate interactions with enzyme targets involved in inflammatory pathways and cancer cell signaling.
Potential Pathways
- COX Inhibition : Suppression of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : Evidence suggests that some derivatives can halt cell cycle progression at specific phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
